3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea
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Overview
Description
The compound "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" is a sophisticated molecule of interest in various fields of chemical and pharmaceutical research. Its complex structure indicates potential utility in numerous applications, ranging from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" involves multiple steps, typically starting from commercially available precursors. The ethoxyphenyl derivative is first transformed into the corresponding tetrazole through a [3+2] cycloaddition reaction with azide compounds. Subsequent methylation introduces the tetrazole moiety, followed by urea formation through reaction with 2-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production scales up these synthetic routes using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions may target the tetrazole ring or other substituents, modifying the electronic properties of the molecule.
Common Reagents and Conditions
Oxidizing agents: For example, peracids or other peroxide compounds.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Halogenating reagents, alkylating agents, etc.
Major Products
Reactions of this compound typically yield derivatives with modified substituents, enhancing or altering its properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its unique reactive properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its interactions with various biomolecules, potentially serving as a tool in biochemical assays.
Medicine
The pharmaceutical industry evaluates this compound for its possible therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities due to its intricate structure.
Industry
In industrial applications, this compound might be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its tetrazole ring may participate in hydrogen bonding or pi-stacking interactions, while the urea moiety can form strong hydrogen bonds, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea
3-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea
Uniqueness
This compound's uniqueness lies in its specific combination of ethoxyphenyl and fluorophenyl moieties, which can impart distinct electronic and steric properties compared to other similar compounds. This makes it a valuable candidate for specific scientific and industrial applications where these properties are critical.
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Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-13-9-7-12(8-10-13)24-16(21-22-23-24)11-19-17(25)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTFERSIBXMVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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